![molecular formula C13H26OSi B13952395 Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)- CAS No. 57304-99-1](/img/structure/B13952395.png)
Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a complex organic moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)- typically involves the reaction of trimethylsilane with an appropriate organic precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. Common reaction conditions include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to achieve the desired quality.
化学反応の分析
Types of Reactions
Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of simpler silane compounds.
Substitution: The compound can participate in substitution reactions where the silane group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.
作用機序
The mechanism by which Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)- exerts its effects involves interactions with molecular targets through its silane group. This group can form strong covalent bonds with other molecules, facilitating the modification of surfaces or the delivery of active compounds. The pathways involved often include the formation of stable siloxane linkages, which contribute to the compound’s stability and reactivity.
類似化合物との比較
Similar Compounds
Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, ®-: The enantiomer of the compound, differing in its stereochemistry.
Trimethylsilyl ethers: Compounds with similar silane groups but different organic moieties.
Organosilicon compounds: A broad class of compounds containing silicon-carbon bonds, with varying structures and properties.
Uniqueness
Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable siloxane linkages and its reactivity with various substrates make it valuable in both research and industrial applications.
特性
CAS番号 |
57304-99-1 |
|---|---|
分子式 |
C13H26OSi |
分子量 |
226.43 g/mol |
IUPAC名 |
trimethyl-[2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yloxy]silane |
InChI |
InChI=1S/C13H26OSi/c1-11-7-9-12(10-8-11)13(2,3)14-15(4,5)6/h7,12H,8-10H2,1-6H3/t12-/m1/s1 |
InChIキー |
QFMNBGCPRJYFNY-GFCCVEGCSA-N |
異性体SMILES |
CC1=CC[C@H](CC1)C(C)(C)O[Si](C)(C)C |
正規SMILES |
CC1=CCC(CC1)C(C)(C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


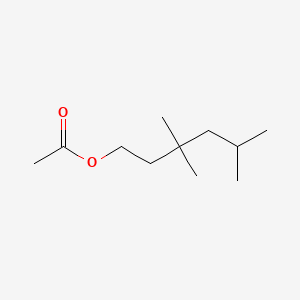
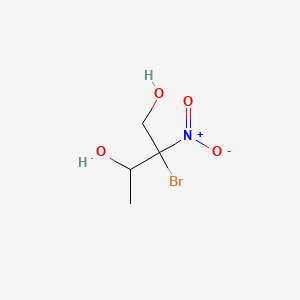
![2-Benzyl-8-(bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13952335.png)

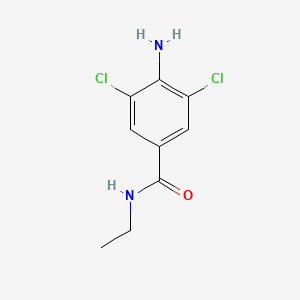

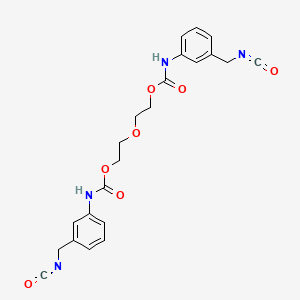

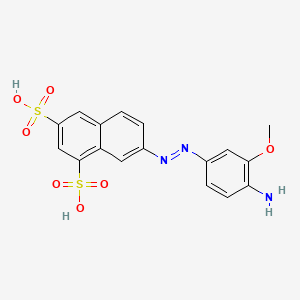
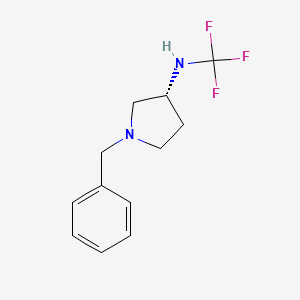
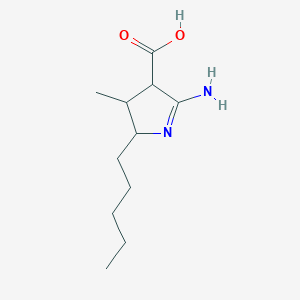
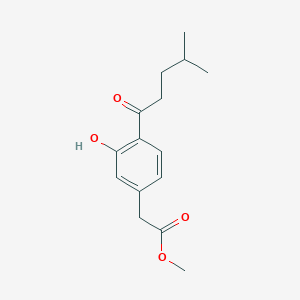

![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
